molecular formula C10H7NO3 B106741 2-Hydroxyquinoline-4-carboxylic acid CAS No. 15733-89-8

2-Hydroxyquinoline-4-carboxylic acid

Cat. No.: B106741
CAS No.: 15733-89-8
M. Wt: 189.17 g/mol
InChI Key: MFSHNFBQNVGXJX-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-4-carboxylic acid, also known as HQC, is a type of organic compound containing an aromatic ring, a hydroxy group, and a carboxylic acid group. It is a white crystalline solid, soluble in water and ethanol. HQC is used in a variety of applications, including in the synthesis of pharmaceuticals, as a precursor for azo dyes, and as a corrosion inhibitor. Over the past two decades, HQC has been studied extensively for its potential applications in the biomedical field.

Scientific Research Applications

Photolabile Protecting Groups

2-Hydroxyquinoline-4-carboxylic acid and its derivatives have shown promising applications as photolabile protecting groups. A notable study discusses the synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ), which has demonstrated greater single photon quantum efficiency compared to other esters. Its advantageous properties, such as increased solubility and low fluorescence, make it a valuable candidate as a caging group for biological messengers (Fedoryak & Dore, 2002).

Coordination Polymers and Photodimerization

The compound has been utilized in the field of coordination polymers. Studies reveal that designed coordination polymers can guide the photodimerization of this compound derivatives. This process is facilitated by sunlight, eliminating the need for high-intensity UV-light, which suggests potential applications in eco-friendly and energy-efficient material sciences (Qin et al., 2012).

Radiochemiluminescence

Carboxyquinolines, such as this compound, have been studied for their radiochemiluminescence properties. They are radiolyzed to novel 1,4-dihydroquinolines which emit light on the addition of bases in the presence of oxygen. This property could lead to applications in radiation dosimeters and for analytical purposes (Papadopoulos et al., 2000).

Oxygenase Inhibition

This compound derivatives have been investigated for their inhibitory activity against 2-oxoglutarate and iron-dependent oxygenases, which are therapeutic targets for various human diseases. One study compares the inhibitory activities of different derivatives and finds a broad spectrum of activity, suggesting potential therapeutic applications (Hopkinson et al., 2013).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

Future Directions

Compounds containing the 8-hydroxyquinoline moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer . Therefore, it’s reasonable to assume that 2-Hydroxyquinoline-4-carboxylic acid, being a related compound, could also have potential for future therapeutic applications.

Properties

IUPAC Name

2-oxo-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSHNFBQNVGXJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166250
Record name Cinchoninic acid, 2-hydroxy-
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-89-8, 84906-81-0
Record name 2-Hydroxycinchoninic acid
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Record name 2-Hydroxycinchoninic acid
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Record name 15733-89-8
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Record name Cinchoninic acid, 2-hydroxy-
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Record name 1,2-dihydro-2-oxoquinoline-4-carboxylic acid
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Record name 2-Hydroxyquinoline-4-carboxylic acid
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Record name 2-HYDROXYCINCHONINIC ACID
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Synthesis routes and methods

Procedure details

To a solution containing 30 g of sodium hydroxide in 1.5 liter of water was added 58 g of the above-mentioned N-acetylisatin and the mixture was refluxed for 1 hour. Then the reaction mixture was cooled a certain extent, then activated carbon was added and further refluxed for 30 minutes. The activated carbon was removed from the reaction mixture by filtration while the mixture being hot, and the mother liquor was cooled, then 6N-hydrochloric acid was added to the mother liquor to adjust the pH thereof to pH 3-4. The crystals precipitated were colledted by filtration, washed with water, dried to obtain 45 g of 4-carboxycarbostyril.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the characteristic spectroscopic properties of 2-Hydroxyquinoline-4-carboxylic acid and its complexes?

A1: this compound (H2hqc) exhibits characteristic shifts in infrared (IR) spectra upon complexation with metals like europium (Eu3+). These shifts, particularly in the carboxylate stretching frequency (Δν), provide insights into the coordination mode of the carboxylate group. [, ] For instance, a larger Δν in Eu(Hhqc)3Phen(H2O)5 compared to NaHhqc suggests monodentate coordination, while smaller Δν values in Eu(Hhqc)3(H2O) and Eu(Hhqc)3TPPO-(H2O)5 indicate bidentate chelation. [] Additionally, H2hqc serves as an effective sensitizer for Eu3+ luminescence, extending the excitation wavelength range up to approximately 400 nm. [] This property is evident in the intense red luminescence observed in Eu3+ complexes with H2hqc ligands. []

Q2: How do different organic bases influence the luminescent properties of europium-2-Hydroxyquinoline-4-carboxylic acid complexes?

A2: Studies have shown that the carbon chain length of organic bases used in the synthesis of europium-H2hqc complexes significantly impacts their fluorescence intensity. Complexes synthesized with triethylamine (TEL), tripropylamine (TPL), and tributylamine (TBL) exhibit increasing fluorescence intensities with increasing carbon chain length. [] This trend suggests the direct involvement of these organic bases in the complex formation and their influence on the energy transfer processes within the complex, ultimately affecting luminescence.

Q3: What are the potential applications of this compound in material science?

A3: this compound is a valuable precursor in atomic/molecular layer deposition (ALD/MLD) for creating luminescent thin films. [] When combined with europium precursors like Eu(thd)3, this process yields Eu-H2hqc thin films with high growth rates and notable luminescence properties. These films have been successfully deposited onto nanoplasmonic structures, leading to a significant twentyfold enhancement of emission intensity. [] This finding highlights the potential of H2hqc-based materials in developing novel applications, such as bioimaging, where enhanced fluorescence signals are crucial.

Q4: How does the structure of this compound derivatives affect their antioxidant activity?

A4: Research on 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives has shown a connection between their structure and antioxidant properties. Specifically, compounds with aryl substitutions at the 3-position of the this compound scaffold, particularly those with additional modifications like esters or hydrazides, exhibited promising antioxidant activity in the ABTS assay. [] This structure-activity relationship suggests that specific modifications to the H2hqc core can significantly influence its antioxidant potential, paving the way for designing more potent antioxidants based on this scaffold.

Q5: What are the known methods for synthesizing this compound and its derivatives?

A5: Efficient synthesis of H2hqc and its derivatives can be achieved through various methods. One approach utilizes microwave irradiation to facilitate the reaction between isatin and malonic acid in acetic acid, yielding H2hqc. [] This method offers advantages like reduced reaction times and increased yields compared to conventional heating methods. Additionally, H2hqc derivatives can be synthesized by reacting isatin with acyclic or cyclic ketones under basic conditions and microwave irradiation. [] This versatile approach allows for the incorporation of different substituents, broadening the scope for developing novel H2hqc-based compounds with tailored properties.

Q6: What is the significance of studying the coordination chemistry of this compound with lanthanides?

A6: Investigating the coordination chemistry of H2hqc with lanthanide ions offers insights into the structural diversity and photoluminescent properties of the resulting complexes. Research has shown that H2hqc can form dinuclear lanthanide complexes with intriguing structural motifs, such as two-dimensional square networks that extend into three-dimensional supramolecular frameworks through π-π stacking and hydrogen bonding interactions. [] These structural features significantly influence the photoluminescent behavior of the complexes, offering potential applications in areas like sensing and display technologies.

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